molecular formula C21H20ClN5O3 B11292517 7-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11292517
M. Wt: 425.9 g/mol
InChI Key: WYNWXUJOSDIHGE-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-N-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a dimethoxyphenyl group, and a carboxamide group. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-N-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through a condensation reaction involving amidines and β-dicarbonyl compounds.

    Coupling of the Rings: The triazole and pyrimidine rings are then fused together through a series of cyclization reactions.

    Introduction of Substituents: The chlorophenyl, dimethoxyphenyl, and carboxamide groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

7-(4-CHLOROPHENYL)-N-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding assays, and cell signaling pathways.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-N-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can inhibit enzyme activity by binding to the active site, block receptor signaling by acting as an antagonist, or modulate ion channel function by altering their gating properties. The exact pathways and molecular targets depend on the specific biological context and the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-CHLOROPHENYL)-7-(2,5-DIMETHOXYPHENYL)-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(4-CHLOROPHENYL)-6-(2-METHOXYPHENYL)-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

7-(4-CHLOROPHENYL)-N-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of substituents and its structural configuration. This uniqueness contributes to its distinct biological activities and its potential as a lead compound in drug development.

Properties

Molecular Formula

C21H20ClN5O3

Molecular Weight

425.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20ClN5O3/c1-12-18(20(28)26-16-9-8-15(29-2)10-17(16)30-3)19(13-4-6-14(22)7-5-13)27-21(25-12)23-11-24-27/h4-11,19H,1-3H3,(H,26,28)(H,23,24,25)

InChI Key

WYNWXUJOSDIHGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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